molecular formula C8H8F3NOS B2566105 4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide CAS No. 1856985-06-2

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

Cat. No.: B2566105
CAS No.: 1856985-06-2
M. Wt: 223.21
InChI Key: ZJQFCQLNRGPMGN-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a methyl group and a trifluoroethyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of thiophene derivatives using reagents such as 2,2,2-trifluoroethyl iodide under mild conditions . The reaction is often catalyzed by metal-free systems to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process includes functional group transformations and purification steps to achieve the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Thiophene amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is unique due to the combination of the trifluoroethyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

4-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NOS/c1-5-2-6(14-3-5)7(13)12-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFCQLNRGPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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